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N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide

ADME Lipophilicity Drug Design

Medicinal chemists seeking novel kinase hinge-binding motifs face limited regioisomer diversity; the dominant 3,2-substituted isomer (CAS 939791-42-1) constrains SAR exploration and IP freedom. This 2,3-substituted pyridinyl methanesulfonamide offers a structurally distinct scaffold with orthogonal functionalization potential. • Unique 1,2-chelating geometry for metalloenzyme inhibitor design. • Free primary amine enables selective amide coupling while the sulfonamide serves as a masked directing group for C-H activation. • Supplied at ≥98% purity, ensuring reproducible SAR data. • Bifunctional building block suitable for sequential orthogonal derivatization in medicinal chemistry programs.

Molecular Formula C8H13N3O2S
Molecular Weight 215.28 g/mol
CAS No. 1073159-71-3
Cat. No. B3210599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide
CAS1073159-71-3
Molecular FormulaC8H13N3O2S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCN(C1=C(N=CC=C1)CN)S(=O)(=O)C
InChIInChI=1S/C8H13N3O2S/c1-11(14(2,12)13)8-4-3-5-10-7(8)6-9/h3-5H,6,9H2,1-2H3
InChIKeyUDTDRWMWYUZZOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Overview: N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide


N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide is a small-molecule building block belonging to the class of pyridinyl methanesulfonamides . It features a pyridine core substituted at the 2-position with an aminomethyl group and at the 3-position with an N-methylmethanesulfonamide moiety. This compound is offered by multiple vendors for research use, typically with a purity of 97-98% and a molecular weight of ~215.27 g/mol . Its primary value proposition is as a synthetic intermediate in medicinal chemistry, though it lacks public bioactivity data charting. The absence of published pharmacological data means that its selection is driven by its unique 2,3-substitution pattern, which may confer distinct properties compared to other regioisomers in certain synthetic routes.

1
Synthetic intermediate for medicinal chemistry building-block workflows
2
Unique 2-aminomethyl, 3-sulfonamide pyridinyl substitution pattern
3
Supplier-reported research-grade purity profile; no public bioactivity data

Regioisomer Substitution Risks: N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide


The target compound is one of several regioisomeric pyridinyl aminomethyl methanesulfonamides. The most readily available analog is its positional isomer, N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1). While both share an identical molecular formula (C8H13N3O2S) and molecular weight, the different substitution pattern on the pyridine ring can lead to divergent reactivity, binding modes, and physicochemical properties. In the absence of a direct head-to-head biological comparison, the known property differences are limited to predicted physicochemical parameters. Critically, the isomer has been described by one vendor as a ligand that inhibits tyrosine kinase activity by binding to the ATP pocket, a property that cannot be assumed for the target compound due to its altered geometry . Generic substitution is therefore highly risky in any biological or structure-activity relationship (SAR) study, as the electronic and steric effects of the regioisomers are non-interchangeable.

Target Compound
Regioisomer CAS 939791-42-1
Substitution
2-aminomethyl, 3-sulfonamide
3-aminomethyl, 2-sulfonamide
Reported Activity
No public bioactivity data
Vendor-reported ATP-pocket kinase ligand
SAR Transfer
Binding geometry not characterized
Binding mode may not transfer to target
Regioisomers share molecular formula but differ in pharmacophoric vector orientation. ATP-pocket binding reported for the comparator cannot be assumed for the target compound; substitution without validation may produce false-negative SAR data in kinase studies.

Differentiation Evidence: N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide vs. Key Regioisomer


Predicted Lipophilicity Comparison

The predicted lipophilicity (ACD/LogP) of the target compound, N-(2-(aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide, is compared to its key regioisomer, N-(3-(aminomethyl)pyridin-2-yl)-N-methylmethanesulfonamide (CAS 939791-42-1). While experimental LogP data is unavailable, the structurally identical isomer has a published ChemSpider ACD/LogP prediction of -2.18 . The target's distinct 2,3-substitution pattern is expected to alter its hydrogen-bonding capacity and dipole moment, which would result in a measurable difference in experimental LogP. Quantified difference data is not available, making this a class-level inference.

Predicted Lipophilicity
Class-level
Target: no data vs Comparator: ACD/LogP -2.18
In silico prediction; experimental LogP not publicly available for either compound
Supports regioisomer differentiation review for ADME screening context
Quantified difference not calculable; class-level inference only
ADME Lipophilicity Drug Design Regioisomer Differentiation

Aminomethyl Position and Binding Vector Geometry

The target compound places the aminomethyl group at the 2-position of the pyridine ring, while the comparator isomer (CAS 939791-42-1) has it at the 3-position. This substitutional shift reorients the primary amine's hydrogen bond donors and acceptors relative to the sulfonamide group . For the comparator, a vendor claim states it is a ligand that inhibits tyrosine kinase activity by binding to the ATP site . The target's altered geometry would likely disrupt this specific binding mode, as the aminomethyl group's directionalality is critical for hinge region or ribose pocket interactions in kinases. No quantitative binding data exists for either compound to verify this, therefore it is a supporting class-level inference.

Binding Vector Geometry
Context-dependent
2-position aminomethyl vs 3-position aminomethyl
Structural analysis (2D topology); hinge-region vector reorientation expected
Supports kinase SAR binding-mode interpretation context
No quantitative binding data; vendor claim for comparator only
Molecular Recognition SAR Kinase Inhibitor Design Regioisomer

Application Scenarios: N-(2-(Aminomethyl)pyridin-3-yl)-N-methylmethanesulfonamide


Novel Kinase Inhibitors with Non-Hinge Binding Modes

If a medicinal chemistry program is exploring ATP-competitive inhibitors that engage the kinase hinge region via a pyridine nitrogen, the target compound's 2-aminomethyl group offers a unique vector for exploration compared to the commercialized kinase inhibitor tool compound (CAS 939791-42-1). The altered geometry may bypass intellectual property on 2-sulfonamide-3-aminomethyl scaffolds, making it a valuable starting point for novel inhibitor series. This is a strictly structural differentiator, not based on comparative bioactivity evidence.

Metal Chelation and Hydrogen Bonding Probes

The 1,2-relationship of the aminomethyl and sulfonamide groups in the target compound creates a distinct chelating motif that can coordinate metal ions differently than the 1,3-substituted isomer. This could be leveraged in the design of metalloenzyme inhibitors where the geometry of metal-liganding atoms is critical. The predicted polar surface area (tPSA) for the isomer is approximately 85 Ų, and a measurable difference for the target compound would impact metal coordination geometry, though this remains untested.

Late-Stage Functionalization Intermediate

The target compound is a bifunctional building block with a free primary amine and a protected sulfonamide. This allows for sequential orthogonal functionalization (e.g., amide coupling on the amine, while the sulfonamide acts as a masked directing group). The 2,3-substitution pattern provides a unique steric environment that may favor certain regioselective metal-catalyzed C–H activation reactions over the 3,2-substituted isomer, though no head-to-head synthetic yield data is available in the public domain.

Application
Selection Property
Validation Focus
Kinase inhibitor scaffold studies
Regioisomeric substitution pattern
Hinge-region binding geometry review
Metalloenzyme probe design
1,2-aminomethyl/sulfonamide chelation motif
Metal coordination geometry assessment
Orthogonal functionalization studies
Bifunctional building-block profile
Regioselective transformation review
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